molecular formula C7H13NO B2568524 1-Methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2243515-92-4

1-Methoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B2568524
CAS No.: 2243515-92-4
M. Wt: 127.187
InChI Key: XIZSRQKBVOLXEA-UHFFFAOYSA-N
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Description

1-Methoxy-3-azabicyclo[3.1.1]heptane (CID 138040900) is a chemical building block of significant interest in modern drug discovery, particularly for its role as a saturated bioisostere. The 3-azabicyclo[3.1.1]heptane core is recognized as an effective surrogate for meta-substituted benzene rings, a tactic used to improve the physicochemical properties of drug candidates . Replacing an aromatic ring with this saturated scaffold can lead to dramatic enhancements in key parameters such as solubility, metabolic stability, and membrane permeability . The core framework of bicyclo[3.1.1]heptane accurately mimics the geometry of a meta-substituted arene, with a characteristic ~120° angle between the bridgehead substituents, making it a superior geometric fit compared to other isosteres . The methoxy group attached to the bridgehead carbon of this bicyclic system provides a synthetically versatile handle for further functionalization, enabling researchers to elaborate the molecule into more complex structures for structure-activity relationship (SAR) studies. This compound is provided as a high-purity material for research applications. It is intended for use as a key intermediate in the synthesis of novel therapeutic agents and for exploration in bioisostere replacement strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-7-2-6(3-7)4-8-5-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZSRQKBVOLXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243515-92-4
Record name 1-methoxy-3-azabicyclo[3.1.1]heptane
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Structural and Conformational Analysis of 1 Methoxy 3 Azabicyclo 3.1.1 Heptane and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. For 1-Methoxy-3-azabicyclo[3.1.1]heptane and its analogs, high-field NMR, mass spectrometry, and vibrational spectroscopy provide a comprehensive picture of the molecular structure, connectivity, and functional group composition.

High-field NMR spectroscopy is an indispensable tool for determining the precise structure of complex organic molecules. For derivatives of the 3-azabicyclo[3.1.1]heptane scaffold, ¹H and ¹³C NMR spectra reveal characteristic signals that confirm the bicyclic core and the identity and stereochemistry of its substituents. nih.gov

In the ¹H-NMR spectrum, the protons on the bicyclic framework typically appear in the aliphatic region. The methoxy (B1213986) group (-OCH₃) protons of this compound would be expected to produce a sharp singlet. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) would appear as multiplets, shifted downfield due to the electron-withdrawing effect of the nitrogen. The remaining methylene (B1212753) and bridgehead protons of the cyclobutane (B1203170) and piperidine (B6355638) rings would produce complex, overlapping multiplets.

The ¹³C-NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon of the methoxy group is typically observed around 55 ppm. mdpi.com The bridgehead carbon bearing the methoxy group (C1) would be significantly deshielded, appearing further downfield. Carbons adjacent to the nitrogen (C2, C4) are also shifted downfield relative to unsubstituted alkanes. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning these proton and carbon signals and confirming the connectivity of the entire molecule. nih.govnih.gov

Table 1: Representative NMR Chemical Shifts for a 3-Azabicyclo[3.1.1]heptane Scaffold Note: These are approximate chemical shift ranges based on related structures. Actual values for this compound may vary.

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
-OC H₃Methyl~3.3 - 3.8~55
C -O-CH₃Bridgehead Carbon (C1)-~70 - 85
C H₂-NMethylene~2.5 - 3.5~45 - 55
Bridgehead C HMethine (C5)~2.0 - 2.8~30 - 45
Ring C H₂Methylene~1.5 - 2.5~25 - 40

Mass Spectrometry (MS) Applications (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₁₃NO), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition. researchgate.net The monoisotopic mass of this compound is 127.09972 Da. uni.lu

Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of molecules, which typically observes the protonated molecular ion [M+H]⁺. In the case of this compound, this would correspond to an m/z of approximately 128.1070. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu

The fragmentation patterns of bicyclic amines in MS are often characterized by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium ion. For cyclic amines, this can involve ring opening or the loss of substituents. whitman.eduyoutube.com The presence of an odd molecular weight for the parent ion is characteristic of compounds containing an odd number of nitrogen atoms, a principle known as the "nitrogen rule". jove.comwhitman.edu

Table 2: Predicted ESI-HRMS Data for this compound Data predicted based on molecular formula C₇H₁₃NO. uni.lu

Adduct / Ion Formula Calculated m/z
[M]⁺C₇H₁₃NO127.0992
[M+H]⁺C₇H₁₄NO⁺128.1070
[M+Na]⁺C₇H₁₃NNaO⁺150.0889
[M+K]⁺C₇H₁₃KNO⁺166.0629

Vibrational Spectroscopy (IR) Applications

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its alkane framework, the secondary amine, and the ether linkage.

The C(sp³)-H stretching vibrations of the bicyclic ring system are expected to appear in the 2800-3000 cm⁻¹ region. wpmucdn.com The N-H stretching vibration of the secondary amine typically appears as a moderate absorption in the 3300-3500 cm⁻¹ range. The C-N stretching vibration can be observed in the fingerprint region, usually between 1000-1250 cm⁻¹. A key feature would be the C-O-C stretching vibration of the methoxy group, which characteristically gives a strong absorption band in the 1070-1150 cm⁻¹ region. wpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
AlkaneC(sp³)-H Stretch2800 - 3000
EtherC-O-C Stretch1070 - 1150
AmineC-N Stretch1000 - 1250
AlkaneCH₂ Bend1440 - 1500

X-ray Crystallographic Insights into Core Geometry

The 3-azabicyclo[3.1.1]heptane core is a conformationally rigid system. chemrxiv.org The structure consists of a six-membered piperidine ring fused with a four-membered cyclobutane ring. This fusion forces the six-membered ring into a constrained, boat-like conformation. vulcanchem.com This rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target compared to more flexible structures. The spatial orientation of the substituents at the bridgehead positions (C1 and C5) is therefore fixed, providing a well-defined vector for molecular interactions.

The primary rationale for using the 3-azabicyclo[3.1.1]heptane scaffold in drug design is its ability to mimic the geometry of 3,5-disubstituted pyridine (B92270) or meta-substituted benzene (B151609) rings. chemrxiv.orgacs.org X-ray crystallographic studies have quantitatively confirmed this structural similarity. chemrxiv.orgresearchgate.net Key geometric parameters, such as the distance between substituents and the angle between the exit vectors (the bonds connecting the substituents to the core), are remarkably similar between the bicyclic alkane and the aromatic rings. chemrxiv.orgnih.gov

Table 4: Geometric Comparison of 3-Azabicyclo[3.1.1]heptane with Pyridine and Benzene Data derived from X-ray crystallographic studies of various derivatives. chemrxiv.orgchemrxiv.org

Parameter 3-Azabicyclo[3.1.1]heptane Substituted Pyridine meta-Substituted Benzene
Exit Vector Angle (φ) 124° - 126°~125°~120°
Substituent Distance (d) 4.79 - 4.81 Å~5.06 Å4.93 - 5.05 Å
Planarity Non-planarPlanarPlanar

Theoretical and Computational Conformational Studies

The conformational landscape of the 3-azabicyclo[3.1.1]heptane skeleton is primarily dictated by the rigid bicyclic structure. Theoretical studies, including molecular mechanics, Density Functional Theory (DFT), and ab initio calculations, are employed to determine the preferred conformations and geometric parameters of these systems. nih.govresearchgate.netresearchgate.net While specific computational studies on this compound are not extensively detailed in the literature, analysis of the parent bicyclo[3.1.1]heptane ring and its derivatives provides significant insight.

The bicyclo[3.1.1]heptane system can exist in several conformations, typically described as a bridged chair, bridged boat, or a Y-shaped conformation. capes.gov.br For the 3-azabicyclo[3.1.1]heptane core, computational methods and X-ray crystallography of various derivatives have been used to establish its geometry, particularly in the context of its role as a bioisosteric replacement for pyridine. nih.govresearchgate.net These studies reveal a well-defined three-dimensional structure where the substituents are held in fixed spatial orientations.

DFT calculations have been instrumental in rationalizing reaction mechanisms for the synthesis of the 3-azabicyclo[3.1.1]heptane scaffold and for comparing its structural parameters to those of aromatic heterocycles. researchgate.netnih.gov For instance, calculations on various substituted 3-azabicyclo[3.1.1]heptanes have been compared with X-ray crystal data to validate their geometric properties. These studies provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The methoxy group at the C1 bridgehead position is not expected to dramatically alter the fundamental conformation of the bicyclic core but will influence the molecule's electronic properties and potential intermolecular interactions.

The table below presents a comparison of key geometric parameters calculated from X-ray data for substituted 3-azabicyclo[3.1.1]heptane hydrochlorides, which serve as a model for the core structure of this compound. researchgate.net

Analysis of Ring Strain and Intrinsic Structural Rigidity

The 3-azabicyclo[3.1.1]heptane framework is inherently strained due to the fusion of a six-membered ring with a four-membered ring, forcing bond angles to deviate significantly from their ideal values. swarthmore.edu This high degree of ring strain is a defining characteristic of the molecule, contributing to both its chemical reactivity and its structural rigidity. rsc.org

The concept of strain energy quantifies the excess energy stored in a molecule due to this geometric distortion. Computational methods, often employing homodesmotic or isodesmotic reactions, are used to calculate these energies. nih.gov For the parent hydrocarbon, bicyclo[3.1.1]heptane (also known as pinane), the strain energy has been calculated to be approximately 27.2 kcal/mol. This value is a direct measure of the instability imparted by the constrained bicyclic system.

This intrinsic strain is a key factor in the synthetic accessibility of these scaffolds, with many synthetic routes leveraging strain-release strategies to construct the bicyclic core. researchgate.net Despite the stored energy, the molecule is conformationally locked. This structural rigidity is a highly valued attribute in drug design, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the molecule into a bioactive conformation.

The table below summarizes the calculated strain energy for the parent bicyclic hydrocarbon scaffold.

Chemical Reactivity and Reaction Mechanisms of 1 Methoxy 3 Azabicyclo 3.1.1 Heptane and Its Scaffold

General Reactivity Profiles of the Bicyclic Amine Moiety

The 3-azabicyclo[3.1.1]heptane core contains a secondary amine, which is the primary center of reactivity. Like other aliphatic amines, the nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. However, the bicyclic nature of the scaffold imposes significant conformational constraints that influence its reactivity compared to acyclic or simple cyclic amines.

The rigid framework restricts the accessibility of the nitrogen lone pair, which can affect the rates of N-alkylation, N-acylation, and other nucleophilic reactions. Despite these constraints, the amine can be readily functionalized using standard protecting group strategies, such as N-Boc protection (di-tert-butyl dicarbonate) and N-benzylation, which are crucial steps in the synthesis of more complex derivatives. chemrxiv.org The amine also undergoes typical acid-base reactions, forming hydrochloride or other salts, which is often used for purification and handling of these compounds. researchgate.net

The scaffold is generally stable to a range of reaction conditions, including strong reducing agents like lithium aluminum hydride (LiAlH₄) and borane (B79455) dimethyl sulfide (B99878) complex (BH₃∙Me₂S), as demonstrated in the reduction of peripheral functional groups without degradation of the core structure. chemrxiv.orgthieme-connect.com This robustness makes the 3-azabicyclo[3.1.1]heptane moiety a valuable building block for the synthesis of complex molecules and pharmaceutical candidates. researchgate.netchemrxiv.org

Role of the Methoxy (B1213986) Substituent in Reaction Pathways

The presence of a methoxy group at the 1-position (a bridgehead carbon) significantly modulates the reactivity of the 3-azabicyclo[3.1.1]heptane system through a combination of electronic and neighboring group effects.

This electron donation can influence the reactivity of the azabicyclic core in several ways:

Basicity of the Nitrogen: By donating electron density into the sigma framework of the bicyclic system, the methoxy group can increase the electron density at the nitrogen atom, thereby increasing its basicity (lowering the pKa of its conjugate acid) compared to an unsubstituted scaffold.

Nucleophilicity: Enhanced electron density on the nitrogen also increases its nucleophilicity, potentially accelerating reactions such as alkylations or acylations at the amine.

Stabilization of Intermediates: The methoxy group can stabilize adjacent carbocationic intermediates that may form during certain reactions, directing the regiochemical outcome of transformations on the bicyclic frame.

Table 1: Summary of Electronic Effects of the 1-Methoxy Group
Effect TypeDescriptionImpact on Reactivity
Inductive Effect (-I)Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. stackexchange.comMinor decrease in electron density on the scaffold.
Resonance Effect (+R)Donation of lone-pair electron density from the oxygen atom. stackexchange.comDominant effect; overall increase in electron density on the scaffold.
Overall EffectNet electron-donating. libretexts.orglibretexts.orgIncreases basicity and nucleophilicity of the nitrogen atom; stabilizes cationic intermediates.

Anchimeric assistance, or neighboring group participation, is the direct involvement of a nearby functional group in a reaction, often leading to rate enhancement and stereochemical control. dalalinstitute.comucla.edu The lone pair electrons on the oxygen of the 1-methoxy substituent are ideally positioned to provide such assistance in reactions involving the 3-azabicyclo[3.1.1]heptane scaffold.

If a reaction creates an electron deficiency or a carbocationic center at a carbon atom adjacent to the methoxy-substituted bridgehead, the oxygen atom can participate intramolecularly. mdpi.com This participation can involve the formation of a transient, bridged oxonium ion intermediate. This type of O-anchimerically assisted ion formation can stabilize the transition state, accelerating the reaction rate significantly compared to a system without the participating group. mdpi.comtue.nl This phenomenon is crucial in solvolysis reactions and other nucleophilic substitutions, often resulting in the retention of stereochemistry at the reaction center. dalalinstitute.com

Oxidation and Reduction Reactions of the Azabicyclic Core

The chemical manipulation of the 3-azabicyclo[3.1.1]heptane core can involve both oxidation and reduction reactions, targeting either the nitrogen atom or other functional groups on the ring system. libretexts.org

Reduction Reactions: The azabicyclic core is generally stable to reduction, but functional groups incorporated into the scaffold can be selectively reduced. A key example is the reduction of the dione (B5365651) functionality in 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. This transformation, achieved using reagents like borane dimethyl sulfide complex (BH₃∙Me₂S), reduces the imide carbonyls to yield the corresponding 1-amino-3-azabicyclo[3.1.1]heptane, demonstrating a direct reduction of the azabicyclic core's functionalization. chemrxiv.org Similarly, bicyclic imines within related systems can be reduced to the corresponding saturated amines using sodium borohydride. nih.gov

Oxidation Reactions: The oxidation of secondary amines typically involves the nitrogen atom and can lead to products such as hydroxylamines, nitroxide radicals, or imines. youtube.com While specific studies on the oxidation of 1-methoxy-3-azabicyclo[3.1.1]heptane are not extensively detailed, the general principles of amine oxidation apply. The reaction outcome would depend on the choice of oxidizing agent and the steric environment around the nitrogen. Oxidation can also be a key step in enzymatic processes that form or cleave C-C bonds in complex molecules. nih.gov In some synthetic contexts, oxidation is used to induce specific reactivity, such as in "one-pot" click chemistry where an oxidation step activates a precursor for a subsequent cycloaddition. nih.gov

Transformations for Further Functionalization (e.g., halosulfonylation)

The 3-azabicyclo[3.1.1]heptane scaffold serves as a versatile platform for further chemical modification to generate diverse molecular architectures.

One powerful method for functionalizing the parent carbocyclic bicyclo[3.1.1]heptane system is through the halosulfonylation of its precursor, [3.1.1]propellane. chemrxiv.org This reaction involves the addition of a sulfonyl halide across the strained central C-C bond of the propellane. The sulfonyl halides can be conveniently generated in situ from sulfinate salts and a halogen source (e.g., N-iodosuccinimide or N-bromosuccinimide). This process yields 1-halo-3-sulfonyl-bicyclo[3.1.1]heptanes, which are highly valuable, functionalized intermediates ready for subsequent nucleophilic substitution or cross-coupling reactions. chemrxiv.org This strategy provides a direct entry into disubstituted bicyclo[3.1.1]heptane systems.

Other key functionalization reactions for the aza-scaffold include:

N-Arylation and N-Alkylation: Standard cross-coupling and substitution reactions to modify the nitrogen atom.

Minisci Reaction: A photocatalytic Minisci-like reaction can be used to introduce various heterocycles at the bridgehead position of aza-bicyclo[3.1.1]heptanes, starting from the corresponding carboxylic acid derivatives. nih.gov

Derivatization of Peripheral Groups: As seen in the synthesis of thalidomide (B1683933) analogs, an amino group on the scaffold can be transformed into various amides and imides, demonstrating the utility of the core as a building block. researchgate.netchemrxiv.org

Table 2: Selected Functionalization Reactions of the Bicyclo[3.1.1]heptane Scaffold
Reaction TypeReagentsProduct TypeReference
Halosulfonylation[3.1.1]Propellane, NaSO₂R, Halogen Source (e.g., DIH, NBS)1-Halo-3-sulfonyl-bicyclo[3.1.1]heptanes chemrxiv.org
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-3-azabicyclo[3.1.1]heptane derivatives chemrxiv.org
Photocatalytic Minisci ReactionRAE of aza-BCHep, Heterocycle, PhotocatalystBridgehead-heterocycle substituted aza-BCHeps nih.gov
Imide ReductionBH₃∙Me₂SSaturated 3-azabicyclo[3.1.1]heptane chemrxiv.org

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the reaction mechanisms underlying the synthesis and modification of the 3-azabicyclo[3.1.1]heptane core is essential for optimizing reaction conditions and designing new synthetic routes.

A prevalent synthetic strategy relies on the construction of the bicyclic system from a functionalized cyclobutane (B1203170) precursor. researchgate.netchemrxiv.orgchemrxiv.org The key mechanistic steps include:

Diastereoselective Strecker Reaction: This reaction on a 3-oxocyclobutanecarboxylate introduces an amino group and a nitrile group onto the cyclobutane ring with specific stereochemistry. The mechanism involves the formation of an imine followed by the nucleophilic addition of a cyanide source. chemrxiv.org

Intramolecular Imide Formation: After selective hydrolysis of the nitrile group to an amide, the bicyclic imide is formed via a base-mediated intramolecular cyclization. This is a nucleophilic acyl substitution where the newly formed amino group attacks the ester carbonyl, displacing the alcohol to form the heterocyclic ring. chemrxiv.orgchemrxiv.org

More recent synthetic approaches have explored strain-release annulations. One such method involves a photoredox-catalyzed radical-polar crossover mechanism using bicyclo[1.1.0]butanes (BCBs). chemrxiv.org Another strategy employs catalyst-controlled annulations of BCBs with vinyl azides. Depending on the catalyst, the reaction can proceed through different mechanistic pathways:

Ti(III)-Catalyzed (3+3) Annulation: A single-electron reduction of the BCB generates a carbon-centered radical that engages with the vinyl azide (B81097) in a (3+3) cycloaddition to form a 2-azabicyclo[3.1.1]heptene scaffold. acs.orgnih.gov

Scandium-Catalyzed (3+2) Annulation: Scandium catalysis promotes a dipolar (3+2) cycloaddition to form a bicyclo[2.1.1]hexane intermediate, which then undergoes a chemoselective rearrangement to construct the 3-azabicyclo[3.1.1]heptene core. acs.orgnih.gov

These mechanistic studies provide a sophisticated understanding of how to construct and manipulate this important chemical scaffold, enabling the rational design and synthesis of novel derivatives.

Computational Chemistry and Quantum Mechanical Investigations of 1 Methoxy 3 Azabicyclo 3.1.1 Heptane Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule, providing insights into its intrinsic properties and potential interactions. For the 1-Methoxy-3-azabicyclo[3.1.1]heptane system, methods like Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy. naturalspublishing.com

Following a geometry optimization to find the minimum energy structure on the potential energy surface, a single-point quantum mechanical calculation can provide a wealth of electronic and structural data. lsu.edu Key electronic properties derived from these calculations include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. These parameters are crucial for predicting how the molecule will interact with biological targets. For instance, the electrostatic potential (ESP) map can reveal regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack and potential hydrogen bonding interactions.

Table 1: Representative Calculated Electronic Properties of this compound Note: The values below are illustrative of typical outputs from DFT (e.g., B3LYP/6-31G) calculations and are used to represent the type of data generated in such a study.*

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy +1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap 7.7 eVRelates to chemical reactivity and stability.
Dipole Moment 2.1 DMeasures overall polarity, influencing solubility and intermolecular forces.
NBO Charge on N3 -0.45 eQuantifies the partial charge on the nitrogen atom, a key site for interaction.
NBO Charge on O1 -0.38 eQuantifies the partial charge on the methoxy (B1213986) oxygen, another key interaction site.

These calculations provide a quantitative basis for understanding the molecule's behavior. For example, a significant negative partial charge on the nitrogen atom, as calculated through Natural Bond Orbital (NBO) analysis, confirms its role as a primary site for protonation and hydrogen bond acceptance. science.gov

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamics of molecules. unifap.br While the 3-azabicyclo[3.1.1]heptane core is conformationally rigid, the methoxy substituent at the C1 bridgehead introduces a degree of rotational freedom. thieme-connect.com

Conformational analysis involves systematically rotating the C1-O bond (the methoxy group's methyl-oxygen bond) and calculating the potential energy at each increment. unifap.br This process generates a rotational energy profile that identifies the most stable (lowest energy) conformation of the methoxy group relative to the bicyclic cage. The rigidity of the bicyclic system itself is a key feature, as it limits the number of possible low-energy states, making it a predictable and reliable scaffold for designing molecules intended to fit into specific biological binding pockets. thieme-connect.com

Table 2: Torsional Angle Analysis for the Methoxy Group This table illustrates the type of data generated from a conformational search, showing the relative energy of different rotamers.

Dihedral Angle (C2-C1-O-CH3)Relative Energy (kcal/mol)Conformation Stability
60°0.00Global Minimum (Staggered)
180°0.85Local Minimum (Staggered)
3.50Rotational Barrier (Eclipsed)
120°3.75Rotational Barrier (Eclipsed)

The analysis confirms that staggered conformations, which minimize steric hindrance between the methyl group and the bicyclic frame, are energetically favored. This precise understanding of the molecule's preferred three-dimensional shape is critical for applications in drug design, where molecular geometry dictates the interaction with a receptor. nih.gov

In Silico Prediction of Reactivity and Stability

In silico methods leverage computational models to predict the chemical reactivity and thermodynamic stability of molecules without the need for laboratory experiments. beilstein-journals.org For this compound, these predictions are often based on the electronic properties derived from quantum chemical calculations.

The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. A large HOMO-LUMO energy gap generally correlates with high kinetic stability and low chemical reactivity. The distribution of these orbitals also provides clues to reactivity. For example, the location of the HOMO can suggest the site of oxidation or reaction with electrophiles, while the LUMO's location can indicate the site of reduction or reaction with nucleophiles. The calculated stability of reaction intermediates can be used to predict the most likely pathways for metabolic transformation or chemical degradation. beilstein-journals.org

Table 3: Predicted Reactivity Indices This table presents typical reactivity descriptors calculated from the electronic structure, which help in predicting chemical behavior.

Reactivity DescriptorDefinitionPredicted ValueImplication
Ionization Potential -E(HOMO)6.5 eVEnergy required to remove an electron.
Electron Affinity -E(LUMO)-1.2 eVEnergy released upon adding an electron.
Chemical Hardness (η) (E(LUMO) - E(HOMO))/23.85 eVMeasures resistance to change in electron distribution; higher value indicates greater stability.
Electrophilicity Index (ω) μ²/2η1.45 eVQuantifies the electrophilic character of the molecule.

These indices provide a quantitative framework for comparing the stability and reactivity of the molecule against other compounds, aiding in the selection of candidates with desirable stability profiles for further development.

Comparative Computational Analysis with Related Bicyclic Systems and Bioisosteric Equivalents

A significant area of interest is the use of saturated bicyclic scaffolds as three-dimensional substitutes for planar aromatic rings in drug design. nih.gov The 3-azabicyclo[3.1.1]heptane framework is considered a promising bioisostere for 3,5-disubstituted pyridine (B92270) rings. researchgate.netnih.gov Computational analysis is a powerful tool for validating these bioisosteric relationships.

Comparative studies involve aligning the structure of this compound with its aromatic counterpart and comparing key geometric and electronic features. This includes measuring the distances and angles between key functional groups (the "exit vectors") and comparing the shape and properties of the electrostatic potential maps. researchgate.net The goal is to determine how well the bicyclic system can mimic the spatial arrangement and key interactions of the aromatic ring it is intended to replace.

Table 4: Comparative Geometric and Property Analysis This table compares key parameters between the bicyclic scaffold and its aromatic bioisostere, demonstrating the basis for the bioisosteric analogy.

ParameterThis compound3-Methoxy-5-R-PyridineAssessment
Distance (N3 to C5-substituent) ~4.8 Å~5.1 ÅSimilar exit vector distance, supporting spatial mimicry. researchgate.net
Angle (N3...C1...C5) ~115°N/A (linear)Demonstrates the non-planar, 3D nature of the scaffold.
Molecular Shape Globular, rigidPlanarOffers improved 3D character and potential for better physicochemical properties. nih.gov
Electrostatic Potential at N NegativeNegativeBoth possess a key hydrogen bond acceptor site.

This computational validation confirms that the 3-azabicyclo[3.1.1]heptane core can effectively position key interacting groups in a similar spatial orientation to a pyridine ring, while introducing the benefits of a saturated, three-dimensional structure. nih.govresearchgate.net Such analyses are crucial for the rational design of new therapeutic agents with potentially improved properties. researchgate.net

Advanced Applications of the 3 Azabicyclo 3.1.1 Heptane Scaffold in Chemical Research and Design

Design Principles for Saturated Bioisosteres of Aromatic and Heteroaromatic Rings

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of aromatic rings with saturated, polycyclic scaffolds has become a popular tactic in drug discovery to enhance properties such as solubility and metabolic stability while maintaining or improving biological activity. nih.govspringernature.comnih.gov The 3-azabicyclo[3.1.1]heptane system has emerged as a particularly effective bioisostere for pyridine (B92270) and meta-substituted benzene (B151609) rings. acs.orgresearchgate.net

The 3-azabicyclo[3.1.1]heptane scaffold is an excellent geometric mimic of the meta-substituted pyridine and benzene rings. researchgate.netchemrxiv.org Its bridgehead substituents are positioned in a way that accurately reproduces the substituent vectors of a meta-substituted arene, with a substituent exit vector angle of approximately 120°. springernature.comnih.gov

Crystallographic analysis confirms a high degree of similarity between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. chemrxiv.orgresearchgate.net Key geometric parameters, such as the distance between exit vectors and the angles they form, are very close in both structures. researchgate.netresearchgate.net This structural resemblance allows for its direct substitution in known bioactive compounds to create novel analogs with potentially superior properties.

A practical demonstration of this principle was the modification of the antihistamine drug Rupatadine. chemrxiv.orgresearchgate.net By replacing the original pyridine ring with a 3-azabicyclo[3.1.1]heptane core, researchers achieved a dramatic improvement in all measured physicochemical parameters, including a more than tenfold increase in metabolic half-life, alongside enhanced solubility and reduced lipophilicity. chemrxiv.org This successful application underscores the scaffold's value as a pyridine bioisostere in drug discovery campaigns. chemrxiv.orgresearchgate.net

Parameter3,5-Disubstituted Pyridine1,5-Disubstituted 3-Azabicyclo[3.1.1]heptane
Angle (φ) ~120°~120-124°
Substituent Distance (d) ~4.93-5.05 Å~4.75-4.77 Å
Nature Aromatic, PlanarSaturated, 3D

Table 1. Geometric Comparison of Pyridine and 3-Azabicyclo[3.1.1]heptane Scaffolds as meta-Bioisosteres. researchgate.netresearchgate.netchemrxiv.org

The 3-azabicyclo[3.1.1]heptane scaffold also serves as a conformationally restricted, nonclassical isostere of piperidine (B6355638). chemrxiv.orgnih.govacs.org Piperidine is a ubiquitous fragment in pharmaceuticals, but its conformational flexibility can be a drawback. The bicyclic nature of 3-azabicyclo[3.1.1]heptane locks the six-membered ring into a rigid conformation, which can be advantageous for optimizing interactions with a biological target. nih.govthieme-connect.com

Molecular structure analysis has shown that stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes (an isomer of the core scaffold) can be considered three-dimensional analogs of either the common chair conformer or the unusual "boat" conformer of piperidine. nih.govacs.org This provides medicinal chemists with tools to explore different spatial arrangements of substituents, which is not easily achievable with flexible piperidine rings. thieme-connect.com Furthermore, certain derivatives, such as 3,5-methanonipecotic acid, are nonchiral, which simplifies synthesis and biological evaluation compared to chiral piperidine analogs. sci-hub.sethieme-connect.comthieme-connect.com

Development of Conformationally Constrained Building Blocks

The inherent rigidity of the 3-azabicyclo[3.1.1]heptane system makes it an attractive building block for constructing complex molecules where precise control over conformation is desired. nih.govthieme-connect.com Its compact, bicyclic structure can be functionalized to introduce various exit vectors for further chemical modification, making it a valuable module for drug discovery programs. chemrxiv.orgacs.org

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as stability against enzymatic degradation. The incorporation of conformationally restricted amino acid analogs is a key strategy in peptidomimetic design. The 3-azabicyclo[3.1.1]heptane scaffold has been identified as potentially useful in peptide engineering and the design of peptidomimetics. sci-hub.sethieme-connect.comthieme-connect.com By replacing a standard amino acid with a rigid bicyclic equivalent, it is possible to induce specific secondary structures, such as turns or sheets, in a peptide chain. enamine.net

A notable application of this scaffold is the synthesis of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, also known as 3,5-methanonipecotic acid. sci-hub.sethieme-connect.com This compound is a rare example of a conformationally constrained, nonchiral β-amino acid. sci-hub.sethieme-connect.comthieme-connect.com β-amino acids and the β-peptides derived from them are of great interest because they often exhibit potent biological activity and are resistant to proteolytic enzymes. thieme-connect.com

The rigid structure of this bicyclic β-amino acid severely restricts the torsional angles of the peptide backbone when incorporated into a peptide chain. sci-hub.sethieme-connect.com This conformational constraint can be used to stabilize specific secondary structures and to study the forces that govern protein folding. sci-hub.sethieme-connect.com The availability of such unique, rigid building blocks expands the toolbox for creating novel peptide-based therapeutics. thieme-connect.com

Influence of Scaffold Architecture on Molecular Design Parameters (e.g., sp3-richness)

The move towards molecules with greater three-dimensionality, or sp3-richness, is a major trend in modern drug design aimed at improving the "drug-like" qualities of lead compounds. nih.govthieme-connect.com Planar, aromatic-rich compounds are often associated with poor solubility, high metabolic turnover, and promiscuous binding to off-target proteins. nih.gov

Utility in the Synthesis of Complex Chemical Entities and Analogs (e.g., bridged thalidomide (B1683933) analogs)

The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane scaffold makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules with precisely controlled stereochemistry. researchgate.netchemrxiv.org This scaffold serves as a conformationally restricted isostere for more flexible cyclic structures like piperidine or pyridine, which are common in biologically active compounds. chemrxiv.orgresearchgate.netnih.gov A significant application of this scaffold is in the creation of novel, bridged analogs of thalidomide, a well-known drug with immunomodulatory and anticancer properties. researchgate.netchemrxiv.orgresearchgate.net The synthesis of these complex analogs demonstrates the utility of functionalized 3-azabicyclo[3.1.1]heptanes as key intermediates.

A pivotal intermediate for this application is 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. researchgate.netchemrxiv.orgresearchgate.net This compound provides the necessary anchor points to construct the glutarimide (B196013) ring characteristic of thalidomide while incorporating the bicyclic core. An efficient, multigram-scale synthesis has been developed, starting from readily available 3-oxocyclobutanecarboxylate. researchgate.netchemrxiv.org The process involves a diastereoselective Strecker reaction followed by intramolecular imide formation to construct the bicyclic system. researchgate.netchemrxiv.orgresearchgate.net

The resulting 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione is then used to build a series of bridged thalidomide analogs. researchgate.netchemrxiv.org This key building block allows for the preparation of monoprotected bicyclic diamines, which are crucial for further elaboration in drug discovery programs. chemrxiv.orgchemrxiv.org The synthesis of ten different bridged analogs of thalidomide on a gram scale highlights the robustness of this synthetic approach. chemrxiv.org These analogs are important not only as potential anticancer agents but also as components of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality. researchgate.netchemrxiv.orgresearchgate.net

The incorporation of the 3-azabicyclo[3.1.1]heptane core into the thalidomide structure creates a more rigid and sterically defined molecule. This conformational constraint can lead to altered binding affinities and selectivities for biological targets, offering a strategy to improve therapeutic properties or explore new biological activities.

Below is a table detailing key compounds involved in the synthesis of bridged thalidomide analogs from the 3-azabicyclo[3.1.1]heptane scaffold.

Interactive Data Table: Key Intermediates and Analogs

Compound NameRole in SynthesisKey Structural Feature
1-Methoxy-3-azabicyclo[3.1.1]heptaneScaffold of InterestMethoxy-substituted bicyclic amine
3-OxocyclobutanecarboxylateStarting MaterialReadily accessible cyclobutane (B1203170) derivative
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneKey IntermediateBicyclic core with amino and dione (B5365651) functionalities
Bridged Thalidomide AnalogsFinal ProductsThalidomide structure incorporating the 3-azabicyclo[3.1.1]heptane scaffold

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-Methoxy-3-azabicyclo[3.1.1]heptane, and how are they optimized?

  • Methodological Answer : Common routes include Diels-Alder cyclization and catalytic hydrogenation. For example, Diels-Alder reactions using substituted dienes and azirines in dichloromethane (CH2_2Cl2_2) yield bicyclic intermediates, though yields can be low (e.g., 9% in one protocol) . Optimization involves solvent selection (e.g., THF for improved stereocontrol) and catalytic hydrogenation (10% Pd/C under H2_2) to reduce reaction steps and improve yields (up to 90%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying stereochemistry and functional groups (e.g., methoxy and bicyclic amine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl or amine stretches, though less emphasized in recent studies .

Q. How do solvent systems impact the synthesis of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., CH2_2Cl2_2) are preferred for cyclization steps to stabilize intermediates, while protic solvents (e.g., MeOH) aid in deprotection and purification. Solubility data from related bicyclic compounds suggest acetone/water mixtures enhance crystallization .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysis are critical. For example, trans-4-hydroxy-L-proline derivatives have been used to enforce stereochemical outcomes in related bicyclic systems . Diastereomeric resolution via column chromatography (e.g., n-hexane/ethyl acetate gradients) is often required .

Q. How can researchers resolve contradictions in reported biological activity data for bicyclic amine derivatives?

  • Methodological Answer : Variability in biological assays (e.g., antibacterial studies) may arise from differences in:

  • Sample purity : Use HPLC (≥95% purity) to standardize test compounds .
  • Solvent systems : DMSO vs. aqueous buffers can alter compound solubility and activity .
  • Strain specificity : Validate activity across multiple bacterial strains to confirm broad-spectrum efficacy .

Q. What role does computational chemistry play in predicting novel reaction pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states for cyclization steps, predicting regioselectivity. Molecular docking studies can also guide derivatization for target-specific bioactivity (e.g., enzyme inhibition) .

Key Methodological Recommendations

  • For Low-Yield Reactions : Optimize catalyst loading (e.g., Pd/C ratios) and reaction time to mitigate side reactions .
  • For Stability Issues : Store derivatives under inert atmospheres (N2_2) at -20°C to prevent oxidation of the methoxy group .
  • For Bioactivity Testing : Use standardized MIC (Minimum Inhibitory Concentration) assays with controls for solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.